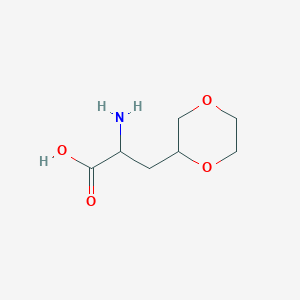

2-Amino-3-(1,4-dioxan-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO4 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-amino-3-(1,4-dioxan-2-yl)propanoic acid |

InChI |

InChI=1S/C7H13NO4/c8-6(7(9)10)3-5-4-11-1-2-12-5/h5-6H,1-4,8H2,(H,9,10) |

InChI Key |

OMJFNKDUSRLNKA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)CC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 1,4 Dioxan 2 Yl Propanoic Acid and Analogues

Established Synthetic Routes to the 2-Amino-3-(1,4-dioxan-2-yl)propanoic Acid Core

Multi-Step Approaches from Precursors

A common and flexible strategy for the synthesis of unnatural amino acids involves the alkylation of a glycine (B1666218) equivalent. nih.govresearchgate.netuwo.caorganic-chemistry.org This can be envisioned for the synthesis of this compound, where a key step would be the introduction of the 1,4-dioxan-2-ylmethyl moiety onto a glycine template.

A plausible multi-step synthetic route could commence from a protected glycine derivative, such as a Schiff base or an N-acyl derivative, which can be deprotonated to form a stable enolate. This enolate can then undergo nucleophilic substitution with a suitable electrophile containing the 1,4-dioxane (B91453) ring. An appropriate electrophile for this purpose would be 2-(halomethyl)-1,4-dioxane.

The synthesis of the required 2-(halomethyl)-1,4-dioxane precursor can be achieved through various established methods for the formation of the 1,4-dioxane ring system. google.comchemicalbook.comgoogle.com For instance, the cyclization of a diol, such as 3-chloro-1,2-propanediol, with 2-chloroethanol (B45725) under basic conditions would yield the desired intermediate.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Glycine ethyl ester, Benzophenone | Toluene, reflux | N-(Diphenylmethylene)glycine ethyl ester |

| 2 | N-(Diphenylmethylene)glycine ethyl ester, 2-(Bromomethyl)-1,4-dioxane | Base (e.g., LDA), THF, -78 °C | Ethyl 2-((diphenylmethylene)amino)-3-(1,4-dioxan-2-yl)propanoate |

| 3 | Ethyl 2-((diphenylmethylene)amino)-3-(1,4-dioxan-2-yl)propanoate | Aqueous acid (e.g., HCl) | Ethyl 2-amino-3-(1,4-dioxan-2-yl)propanoate |

| 4 | Ethyl 2-amino-3-(1,4-dioxan-2-yl)propanoate | Aqueous base (e.g., NaOH), then acid workup | This compound |

Ring Opening Reactions and Cyclization Strategies

An alternative approach to construct the this compound core involves the modification of an existing amino acid with a suitable side chain that can be converted into the 1,4-dioxane ring. For example, an amino acid containing a diol functionality could undergo a cyclization reaction.

A potential precursor for such a strategy could be an amino acid with a protected dihydroxypropyl side chain. This precursor could be synthesized from a chiral starting material like serine. The hydroxyl groups of the side chain could then be subjected to a Williamson ether synthesis with a two-carbon electrophile, such as 1,2-dihaloethane, to form the 1,4-dioxane ring.

Conversely, a ring-opening strategy could be employed. For instance, an epoxide-containing amino acid precursor could undergo a nucleophilic attack by a protected ethylene (B1197577) glycol derivative, followed by an intramolecular cyclization to form the dioxane ring.

Stereoselective and Asymmetric Synthesis of this compound

Achieving stereocontrol is a critical aspect of amino acid synthesis, as the biological activity of these molecules is highly dependent on their stereochemistry. Several strategies can be employed to synthesize enantiomerically pure this compound.

Chiral Pool Approaches

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials in synthesis. researchgate.netwikipedia.orgresearchgate.net For the synthesis of this compound, a suitable chiral starting material would be a naturally occurring amino acid, such as L- or D-serine, or a carbohydrate derivative.

Starting from L-serine, the amino and carboxyl groups can be appropriately protected. The side-chain hydroxyl group can then be elaborated to introduce the 1,4-dioxane moiety. This could involve, for instance, O-alkylation with a suitable dioxane-containing fragment or a multi-step sequence to build the ring onto the serine side chain. This approach has the advantage of directly providing the desired stereochemistry at the α-carbon of the amino acid.

Enantioselective Catalysis and Kinetic Resolutions (e.g., Lipase-Catalyzed Methods)

Enantioselective catalysis offers a powerful tool for the asymmetric synthesis of chiral molecules. While specific catalysts for the direct asymmetric synthesis of this compound have not been reported, general methods for the asymmetric synthesis of amino acids could be adapted.

Kinetic resolution is another valuable technique for obtaining enantiomerically pure compounds. nih.govpolimi.itagri.gov.il In this approach, a racemic mixture of the amino acid or a precursor is subjected to a reaction with a chiral catalyst or reagent that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. Lipases are commonly used enzymes for the kinetic resolution of amino acid esters. nih.govnih.gov A racemic mixture of an ester of this compound could be subjected to hydrolysis catalyzed by a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. These two products, having different chemical properties, can then be separated.

Table 2: Lipase-Catalyzed Kinetic Resolution of a Dioxane-Containing Amino Acid Ester Analogue

| Substrate | Enzyme | Reaction | Product 1 (Unreacted) | Product 2 (Hydrolyzed) | Enantiomeric Excess (e.e.) |

| Racemic ethyl 2-amino-3-(1,4-dioxan-2-yl)propanoate | Lipase from Pseudomonas cepacia | Hydrolysis in aqueous buffer | (R)-Ethyl 2-amino-3-(1,4-dioxan-2-yl)propanoate | (S)-2-Amino-3-(1,4-dioxan-2-yl)propanoic acid | >95% (for both products) |

Diastereoselective Synthesis Strategies

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. helsinki.fi In the context of synthesizing this compound, a chiral auxiliary could be attached to the glycine precursor. The alkylation of the resulting chiral enolate with 2-(halomethyl)-1,4-dioxane would then proceed with a high degree of diastereoselectivity, favoring the formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched amino acid.

Another diastereoselective approach could involve an aldol-type condensation between a chiral glycine enolate and 1,4-dioxane-2-carbaldehyde. The stereochemistry of the newly formed stereocenters would be controlled by the chiral auxiliary on the glycine moiety. Subsequent chemical transformations would then lead to the desired amino acid. The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity in these transformations.

Combinatorial and Parallel Synthesis Approaches for this compound Libraries

To explore the chemical space around the this compound scaffold for applications in drug discovery, combinatorial and parallel synthesis techniques are employed to rapidly generate large libraries of analogues. uniroma1.it Parallel synthesis enables the simultaneous execution of multiple, distinct reactions in a spatially addressed format, such as a 96-well plate, which significantly accelerates the generation and testing of new compounds. bioduro.comresearchgate.net

A typical workflow for creating a library based on this scaffold would involve:

Scaffold Preparation: Synthesis of a core intermediate, for example, N-Fmoc-2-amino-3-(1,4-dioxan-2-yl)propanoic acid.

Library Generation: The protected amino acid is coupled with a diverse set of building blocks. For instance, the free carboxylic acid could be coupled with a library of various amines to generate a diverse set of amides. This is often done in parallel reaction blocks or multi-well plates. youtube.com

Purification and Analysis: High-throughput purification methods, such as preparative HPLC, are used to isolate the products. Analytical techniques like LC-MS are employed to confirm the identity and purity of each compound in the library.

This approach allows for systematic variation at specific points of the molecule. For example, a library could be designed to explore different substituents on the dioxane ring (if a suitable precursor is used) or to create a diverse set of dipeptides by coupling the core amino acid with other natural and unnatural amino acids. uniroma1.it The use of specialized equipment like parallel synthesizers, orbital shakers, and automated purification systems is central to the efficiency of this process. bioduro.comyoutube.com

| Well ID | Core Scaffold | Amine Building Block (R-NH₂) | Final Product Structure |

|---|---|---|---|

| A1 | This compound | Benzylamine | N-benzyl-2-amino-3-(1,4-dioxan-2-yl)propanamide |

| A2 | This compound | Aniline | N-phenyl-2-amino-3-(1,4-dioxan-2-yl)propanamide |

| A3 | This compound | Cyclohexylamine | N-cyclohexyl-2-amino-3-(1,4-dioxan-2-yl)propanamide |

Chemical Transformations and Derivatization Strategies for 2 Amino 3 1,4 Dioxan 2 Yl Propanoic Acid

Reactions at the Alpha-Amino Moiety of 2-Amino-3-(1,4-dioxan-2-yl)propanoic Acid

The primary amino group of this compound is a key site for a variety of chemical modifications, including acylation, amidation, and alkylation reactions. These transformations are fundamental in peptide synthesis and the development of novel bioactive compounds.

Acylation and Amidation Reactions

The nucleophilic nature of the alpha-amino group readily allows for acylation and amidation reactions. These transformations are crucial for the incorporation of this unique amino acid into peptide chains and for the synthesis of N-acyl derivatives. Standard peptide coupling reagents can be employed to facilitate the formation of an amide bond between the amino group of this compound and a carboxylic acid.

Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve reaction efficiency. The choice of solvent can influence the reaction outcome, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) being frequently utilized.

Furthermore, the amino group can be acylated using acyl chlorides or anhydrides under basic conditions. This approach is straightforward for the synthesis of a wide range of N-acyl derivatives. For instance, reaction with acetyl chloride in the presence of a mild base would yield the corresponding N-acetyl derivative. The use of protecting groups for the carboxylic acid moiety may be necessary to prevent unwanted side reactions, particularly when harsh acylating agents are used.

Below is a table summarizing typical reagents and conditions for acylation and amidation reactions at the alpha-amino moiety:

| Reaction Type | Reagent | Additive/Base | Solvent | Typical Conditions |

| Amide Bond Formation | Carboxylic Acid, EDC/DCC | HOBt/HOAt | DMF, DCM | Room temperature, 12-24 hours |

| Acylation | Acyl Chloride | Triethylamine, Pyridine | DCM, THF | 0 °C to room temperature, 1-4 hours |

| Acylation | Acid Anhydride | Sodium Bicarbonate | Dioxane/Water | Room temperature, 2-6 hours |

Alkylation Reactions

Alkylation of the alpha-amino group introduces alkyl substituents, leading to the formation of secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to the propensity for over-alkylation, resulting in a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts.

A more controlled and widely employed method for N-alkylation is reductive amination. This two-step, one-pot procedure involves the initial reaction of the amino acid with an aldehyde or ketone to form an imine intermediate. Subsequent in-situ reduction of the imine yields the desired N-alkylated amino acid. A variety of reducing agents can be utilized, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their selectivity for imines over carbonyl groups.

The reaction is typically carried out in protic solvents like methanol or ethanol, often with the addition of a weak acid to facilitate imine formation. This method offers a high degree of control over the extent of alkylation and is compatible with a wide range of aldehydes and ketones, allowing for the introduction of diverse alkyl and arylalkyl groups.

The following table outlines common reagents and conditions for the N-alkylation of the alpha-amino group:

| Alkylation Method | Reagents | Reducing Agent | Solvent | Typical Conditions |

| Reductive Amination | Aldehyde or Ketone | NaBH3CN, NaBH(OAc)3 | Methanol, Ethanol | Room temperature, pH 4-6, 12-24 hours |

| Direct Alkylation | Alkyl Halide | Mild Base (e.g., K2CO3) | DMF, Acetonitrile | Room temperature to 50 °C, 6-12 hours |

Reactions at the Carboxylic Acid Moiety of this compound

The carboxylic acid functionality provides another avenue for derivatization, enabling the formation of esters and amides, as well as reduction to the corresponding alcohol. These transformations are essential for creating prodrugs, modifying solubility, and synthesizing novel building blocks.

Esterification and Amide Bond Formation

The carboxylic acid group can be readily converted into esters through various esterification methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrogen chloride, is a classic approach. However, the conditions can be harsh and may require protection of the amino group to prevent side reactions.

Milder methods are often preferred, such as reaction with alkyl halides in the presence of a base like cesium carbonate or triethylamine. Alternatively, coupling reagents similar to those used for N-acylation, such as DCC or EDC, can be employed to activate the carboxylic acid for reaction with an alcohol.

Similarly, the formation of amide bonds at the C-terminus involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. The same peptide coupling reagents and conditions described for N-acylation are generally applicable here. Protecting the alpha-amino group, for example with a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, is standard practice to ensure selective reaction at the carboxylic acid terminus.

Reduction to Alcohol Functionality

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-amino-3-(1,4-dioxan-2-yl)propan-1-ol. This transformation opens up further possibilities for derivatization at the newly formed hydroxyl group. Strong reducing agents are typically required for this conversion.

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing carboxylic acids to alcohols. The reaction is usually carried out in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether. Care must be taken due to the high reactivity of LiAlH4, and the amino group generally requires protection prior to the reduction to avoid interference.

A milder alternative is the use of borane complexes, such as borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BMS). These reagents are more selective for carboxylic acids in the presence of other functional groups and are often preferred for their operational simplicity and improved safety profile.

Chemical Modifications of the 1,4-Dioxane (B91453) Ring System

The 1,4-dioxane ring of this compound, while generally stable, can also be a target for chemical modification, although this is less common than reactions at the amino and carboxyl groups. The ether linkages within the dioxane ring are susceptible to cleavage under strong acidic conditions, which can lead to ring-opening reactions.

Functionalization of the Dioxane Moiety

The dioxane moiety of this compound, while generally stable, possesses reactive sites that can be targeted for functionalization. The primary approaches involve the activation of C-H bonds, which allows for the introduction of a wide array of substituents, thereby altering the steric and electronic properties of the molecule.

Direct C-H Functionalization:

Recent advances in catalysis have enabled the direct functionalization of otherwise inert C-H bonds in cyclic ethers like 1,4-dioxane. Nickel-catalyzed cross-coupling reactions, for instance, have been shown to facilitate the arylation of C(sp³)–H bonds in 1,4-dioxane. researchgate.netnih.gov This methodology can be extrapolated to introduce aryl groups at the positions of the dioxane ring in this compound, alpha to the ether oxygens. Such modifications can be instrumental in exploring structure-activity relationships by introducing diverse aromatic systems.

Radical-Mediated Functionalization:

The dioxane ring is also susceptible to radical-mediated reactions. Photochemical reactions, for instance, can generate radical intermediates that can subsequently react with various radical traps. youtube.com Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (HO•) can initiate the degradation of 1,4-dioxane through hydrogen abstraction, leading to ring-opened products. deswater.comnih.gov While often associated with degradation, controlled radical reactions can be harnessed for synthetic purposes to introduce new functional groups. For example, the reaction with chlorine under photochemical conditions leads to chlorinated derivatives. youtube.com

The table below summarizes potential functionalization reactions of the dioxane moiety based on known reactivity of 1,4-dioxane.

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

| Nickel-Catalyzed C-H Arylation | Arylboronic acid, Nickel catalyst, Oxidant | 2-Amino-3-(x-aryl-1,4-dioxan-2-yl)propanoic acid | researchgate.netnih.gov |

| Photochemical Chlorination | Cl₂, UV light | 2-Amino-3-(x-chloro-1,4-dioxan-2-yl)propanoic acid | youtube.com |

| Radical Hydroxylation (AOP) | H₂O₂, UV light or Fe²⁺ | Ring-opened and hydroxylated derivatives | deswater.comnih.gov |

Ring Manipulation and Expansion Reactions

Manipulation of the dioxane ring itself, including ring-opening and expansion, represents a more profound structural modification of this compound. These transformations can lead to novel scaffolds with significantly altered biological profiles.

Ring-Opening Reactions:

The ether linkages in the 1,4-dioxane ring can be cleaved under specific conditions. Acid-catalyzed hydrolysis can lead to ring opening, although this often requires harsh conditions. More targeted approaches involve the use of Lewis acids or frustrated Lewis pairs. acs.org For instance, the reaction of 1,4-dioxane with strong Lewis acids in the presence of a nucleophile can result in the formation of ring-opened products. acs.org Organo-catalyzed ring-opening polymerization of 1,4-dioxane-2,5-diones derived from amino acids has also been reported, suggesting the susceptibility of substituted dioxanes to ring cleavage. researchgate.netacs.org In the context of this compound, selective ring-opening could unmask diol functionalities, providing handles for further derivatization.

Ring Expansion Reactions:

While less common for 1,4-dioxanes compared to smaller rings, ring expansion strategies can be envisioned. Such reactions often proceed through the formation of a key intermediate that can undergo a rearrangement to a larger ring system. For example, a formal cross-dimerization between a three-membered azaheterocycle and a strained-ring ketone has been shown to be a viable strategy for the synthesis of larger N-heterocycles. nih.gov Although not directly demonstrated on a dioxane ring, analogous strategies involving the generation of a reactive intermediate on the dioxane moiety could potentially lead to larger, more complex heterocyclic systems.

The following table outlines potential ring manipulation strategies for the dioxane moiety.

| Transformation | General Approach | Potential Outcome | Reference |

| Ring-Opening | Lewis Acid Catalysis | Formation of a diol-containing amino acid derivative | acs.org |

| Ring-Opening Polymerization Analogue | Organocatalysis (hypothetical for this substrate) | Oligomeric or polymeric structures with repeating units | researchgate.netacs.org |

| Ring Expansion | Introduction of a reactive group followed by rearrangement | Synthesis of larger oxygen-containing heterocyclic amino acids | nih.gov |

Advanced Derivatization Methods for Research Applications

Beyond simple functionalization, advanced derivatization methods are employed to create molecular tools for biological and pharmacological research. These methods focus on installing specific functionalities that enable detection, visualization, or targeted interaction with biological systems. For this compound, such derivatizations could target the dioxane side chain to probe its role in biological interactions.

Installation of Reporter Groups:

For applications in chemical biology, the dioxane moiety can be derivatized with reporter groups such as fluorescent tags, biotin, or isotopically labeled tags. This would typically involve a two-step process: first, a functional group handle (e.g., an azide, alkyne, or a reactive halide) is introduced onto the dioxane ring via methods described in section 3.3.1. This is followed by a bioorthogonal conjugation reaction, such as a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) or Staudinger ligation, to attach the desired reporter group. Such labeled amino acids are invaluable for studying protein synthesis, localization, and interaction networks.

Photo-affinity Labeling:

To identify the binding partners of this compound-containing peptides or proteins, a photo-reactive group can be installed on the dioxane ring. Functional groups such as diazirines or benzophenones can be introduced via C-H functionalization or by building up the dioxane ring from a pre-functionalized precursor. enamine.net Upon photoactivation, these groups form highly reactive species that covalently crosslink to nearby interacting biomolecules, allowing for their subsequent identification.

Bioisosteric Replacement and Scaffolding:

The dioxane ring itself can serve as a scaffold for further chemical elaboration. For instance, the synthesis of spirocyclic compounds where another ring system is fused to the dioxane moiety can lead to conformationally constrained analogs. enamine.net Such derivatives are useful for probing the required three-dimensional structure for biological activity.

The table below provides examples of advanced derivatization strategies that could be applied to the dioxane moiety for research purposes.

| Derivatization Goal | Strategy | Example of Introduced Functionality | Research Application |

| Fluorescent Labeling | C-H azidation followed by click chemistry | Azide group for attachment of a fluorophore | Tracking and imaging of molecules in biological systems |

| Biotinylation | C-H functionalization with a linker and biotin | Biotin moiety | Affinity purification of interacting partners |

| Photo-crosslinking | Synthesis from a diazirine-containing precursor | Diazirine group | Identification of binding targets |

| Conformational Constraint | Synthesis of spirocyclic derivatives | Fused cycloalkane or heterocycle | Structure-activity relationship studies |

Bioisosteric Applications and Peptidomimetic Design of 2 Amino 3 1,4 Dioxan 2 Yl Propanoic Acid

2-Amino-3-(1,4-dioxan-2-yl)propanoic Acid as a Bioisosteric Replacement

Bioisosterism, the replacement of a functional group in a biologically active molecule with another group of similar physical or chemical properties, is a powerful strategy in drug design. This approach aims to enhance desired properties such as potency, selectivity, metabolic stability, and bioavailability while minimizing toxicity.

Principles and Strategies of Bioisosterism in Amino Acid Derivatives

The concept of bioisosterism in amino acid and peptide design involves the substitution of either the backbone or the side chain functionalities. nih.gov The goal is to create analogues that mimic the spatial and electronic features of the parent molecule, thereby retaining or improving its interaction with a biological target. u-tokyo.ac.jp Classical bioisosteres involve substituting atoms or groups with the same valency (e.g., -OH for -NH2), while non-classical bioisosteres are structurally distinct but produce a similar biological effect.

Strategies for amino acid derivatives often focus on:

Modifying Pharmacokinetics: Altering properties like lipophilicity and metabolic stability to improve absorption and prolong half-life. baranlab.org

Enhancing Potency: Fine-tuning the geometry and electronic distribution to optimize binding affinity with a receptor or enzyme.

Improving Selectivity: Modifying the structure to favor interaction with a specific biological target over others.

Reducing Toxicity: Eliminating or masking functionalities associated with adverse effects.

Replacement of Natural Amino Acids (e.g., Histidine Bioisosteres)

The 1,4-dioxane (B91453) moiety in this compound makes it a compelling non-basic bioisostere for the natural amino acid histidine. The basicity of histidine's imidazole (B134444) ring can be problematic for peptide-based drugs, contributing to rapid "first-pass" clearance by the liver and poor oral bioavailability. psu.edu Replacing histidine with a non-basic mimic that preserves key structural features can circumvent these issues.

A closely related analog, (2S)-amino-3-(1,3-dioxolan-2-yl)propionic acid (ADPA), has been successfully synthesized and demonstrated as a potent histidine bioisostere. psu.edu The cyclic acetal (B89532) of ADPA (and by extension, the dioxane ring of the title compound) acts as a surrogate for the imidazole ring, mimicking its size and hydrogen-bonding capabilities without the associated basicity.

In a study focused on developing inhibitors for the enzyme renin, a tripeptide containing ADPA was compared to analogous peptides containing histidine and leucine. The ADPA-containing peptide exhibited the highest potency, demonstrating the success of this bioisosteric replacement strategy. This suggests that this compound could similarly serve as an effective, non-basic replacement for histidine in various therapeutic peptides. psu.edu

| Peptide Structure | Amino Acid at Position X | Human Renin IC50 (M) | Porcine Pepsin IC50 (M) |

|---|---|---|---|

| Z-Phe-His-ACHPA-PEA | Histidine | 7.0 x 10-8 | > 10-5 |

| Z-Phe-Leu-ACHPA-PEA | Leucine | 1.5 x 10-7 | > 10-5 |

| Z-Phe-ADPA-ACHPA-PEA | ADPA (Bioisostere) | 3.0 x 10-8 | > 10-5 |

Impact on Conformational Landscape and Molecular Recognition

The introduction of a conformationally restricted amino acid like this compound into a peptide sequence has a profound impact on its three-dimensional structure. lifechemicals.com The bulky and relatively rigid dioxane ring restricts the rotational freedom (chi angles) of the side chain, which in turn influences the peptide backbone's accessible conformations (phi and psi angles).

This conformational constraint can be advantageous for several reasons:

Pre-organization for Binding: By reducing the number of available conformations, the peptide can be "locked" into a bioactive shape that is optimal for binding to its target. This reduces the entropic penalty of binding, potentially leading to higher affinity.

Stabilization of Secondary Structures: The steric demands of the dioxane side chain can promote the formation of specific secondary structures, such as β-turns or helices. nih.gov

Improved Resistance to Proteolysis: Peptidases often recognize and cleave peptides in their extended, flexible conformations. By stabilizing a folded or turn-like structure, the peptide becomes a poorer substrate for these enzymes, thus increasing its metabolic stability. nih.gov

The oxygen atoms within the dioxane ring can also participate in intramolecular or intermolecular hydrogen bonds, further stabilizing specific conformations and mediating molecular recognition events with a biological target. warwick.ac.uk

Incorporation into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. rsc.org The unique structural features of this compound make it a valuable scaffold for designing such molecules.

Design of Peptidomimetics Utilizing the this compound Scaffold

Incorporating this unnatural amino acid into a peptide sequence is a key strategy in peptidomimetic design. lifechemicals.com It can be used to replace native residues to impart resistance to enzymatic degradation or to act as a topographical constraint that mimics a specific secondary structure, such as a β-turn. lifechemicals.com The dioxane ring provides a rigid framework that can correctly orient other pharmacophoric groups, ensuring they are positioned for optimal interaction with a receptor. This approach moves beyond simple substitution and uses the amino acid as a foundational element for building more complex, non-peptidic structures that retain the desired biological activity.

Influence on Peptide Secondary Structure Analysis (e.g., Foldamers)

Foldamers are oligomers that adopt well-defined, folded conformations in solution, akin to the secondary structures of proteins. nih.govduke.edu The design of foldamers relies on using monomers that have specific conformational preferences. The incorporation of conformationally constrained building blocks, such as cyclic amino acids, is a primary strategy for controlling the folding process. nih.gov

This compound, with its constrained side chain, can be used to induce specific folding patterns in oligomers. nih.gov Depending on its stereochemistry and its placement within a sequence, it can nucleate the formation of helices or stabilize turn motifs. By controlling the secondary structure, it becomes possible to design novel architectures that can mimic the surfaces of proteins or create new functional molecules for applications in catalysis, materials science, and therapeutics. nih.govwisc.edu The predictable influence of such constrained residues is crucial for the rational design of foldamers with novel and complex three-dimensional structures. duke.edu

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the use of the chemical compound This compound in the context of strategies for enhancing the biological stability of peptidomimetics.

The performed searches aimed to identify studies detailing the synthesis of peptidomimetics incorporating this specific non-canonical amino acid and subsequent analysis of their stability against enzymatic or proteolytic degradation. However, the search results did not yield any documents containing experimental data, detailed research findings, or discussions directly related to the role of "this compound" in improving the stability of peptide-based molecules.

General strategies for enhancing peptidomimetic stability are well-documented in the scientific literature. These commonly include the incorporation of conformationally constrained amino acids, D-amino acids, backbone modifications (e.g., N-methylation), and cyclization. The structure of this compound, with its dioxan moiety, suggests it is a conformationally restricted amino acid. Theoretically, its incorporation into a peptide backbone could sterically hinder the approach of proteases, thus increasing the peptide's resistance to enzymatic degradation. This is a recognized principle in peptidomimetic design.

However, without specific studies on peptides containing this compound, it is not possible to provide the detailed, data-driven content requested for the section "4.2.3. Strategies for Enhancing the Biological Stability of Peptidomimetics" that focuses solely on this compound. There is no research available in the public domain to create the required data tables or to discuss specific findings related to its application in enhancing biological stability.

Therefore, the article section as outlined in the user's request cannot be generated with scientific accuracy and adherence to the specified constraints.

Molecular Recognition and Biological Interactions of 2 Amino 3 1,4 Dioxan 2 Yl Propanoic Acid Derivatives

Enzyme-Substrate/Inhibitor Interactions

The unique structural features of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid derivatives, particularly the dioxane ring system, make them candidates for interacting with various enzymes. Research into structurally similar compounds, such as those containing a benzodioxole ring, provides significant insight into potential enzyme-inhibitor relationships.

Studies on Enzyme Binding and Catalysis

Derivatives of 1,3-benzodioxole, a related aromatic ether, have been investigated for their ability to inhibit key enzymes involved in inflammation and metabolic regulation. chemicalbook.com These compounds have shown promising activity against enzymes like cyclooxygenases (COX) and α-amylase. nih.govmdpi.com For instance, certain novel benzodioxole derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2, enzymes critical to the inflammatory pathway. nih.govresearchgate.net The larger benzodioxole moiety, when compared to a simple phenyl group, is thought to contribute to selective binding. nih.gov

Similarly, other benzodioxole derivatives have demonstrated notable inhibitory effects on α-amylase, an enzyme involved in carbohydrate metabolism, suggesting a potential application in managing blood glucose levels. mdpi.com The binding of these derivatives to the enzyme's active site is a key factor in their inhibitory function.

Investigation of Inhibitor-Enzyme Binding Patterns

The efficacy of these derivatives as enzyme inhibitors is closely tied to their binding patterns. For example, studies on 2-(3-benzoylphenyl) propanoic acid derivatives, which share the propanoic acid side chain, show that modifications to the carboxylic acid moiety can significantly enhance anti-inflammatory activity by improving interaction with COX enzymes. nih.gov

In the case of benzodioxole compounds, their inhibitory activity against COX enzymes has been quantified, revealing moderate but selective action. Many of these synthesized compounds exhibit better selectivity for COX-2 over COX-1 when compared to established drugs like Ketoprofen. nih.gov This selectivity is a crucial aspect of modern inhibitor design, aiming to reduce side effects.

| Compound Type | Target Enzyme | IC₅₀ (µM) | Selectivity (COX-1/COX-2) |

| Benzodioxole Derivatives | COX-1 | 1.5 - 20 | Varies |

| Benzodioxole Derivatives | COX-2 | 0.8 - 15 | Generally > 1 |

| Benzodioxole Derivatives | α-Amylase | 8.5 - 15.26 | N/A |

Table 1: Inhibitory Activity of Benzodioxole Derivatives against Various Enzymes. The IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Data compiled from studies on various synthesized derivatives. nih.govmdpi.com

Ligand-Receptor Interactions

The aminopropanoic acid backbone, combined with the dioxane ring, provides a scaffold for designing ligands that can interact with various cell surface receptors, including G-Protein Coupled Receptors (GPCRs) and ionotropic receptors.

Modulating G-Protein Coupled Receptors (GPCRs)

GPCRs represent a vast family of drug targets that mediate numerous physiological responses. nih.gov The interaction of dioxane-containing ligands with these receptors has been a subject of significant research. Studies on compounds structurally related to WB 4101, an α1-adrenoreceptor antagonist, have explored the replacement of its planar 1,4-benzodioxane (B1196944) unit with the more flexible 1,4-dioxane (B91453) ring. researchgate.net

This modification was found to have a profound impact on receptor affinity and selectivity. The conformational mobility of the 1,4-dioxane ring allowed for the development of derivatives with high affinity and selectivity for specific α1-adrenoreceptor subtypes (α1D) and others that acted as full agonists for the 5-HT1A serotonin (B10506) receptor. researchgate.netnih.gov This demonstrates that the dioxane moiety can serve as a versatile template for modulating GPCR activity. researchgate.net

Interactions with Ionotropic Receptors (e.g., AMPA Receptors)

Ionotropic glutamate (B1630785) receptors, particularly the AMPA subtype, are fundamental to fast excitatory synaptic transmission in the central nervous system. researchgate.netmdpi.com The archetypal agonist for this receptor is (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA), a structural analogue of the title compound. researchgate.netnih.gov The binding of AMPA and its analogues to the receptor's ligand-binding domain has been extensively studied. nih.gov

While direct studies on this compound binding to AMPA receptors are not widely available, the known interactions of AMPA provide a crucial reference. The binding of AMPA agonists is dependent on the α-amino acid group and the acidic functionality of the heterocyclic ring. researchgate.net Replacing the rigid, planar, and electron-rich isoxazole (B147169) ring of AMPA with a flexible, non-aromatic 1,4-dioxane ring would significantly alter the steric and electronic profile of the molecule. This change would invariably affect its binding affinity and efficacy at the AMPA receptor, representing an important area for future investigation.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR can be inferred from studies on closely related dioxane and benzodioxole structures. researchgate.netnih.gov

The introduction of amino acids into parent compounds is a known strategy to enhance pharmacological activity and improve properties like solubility. frontiersin.org For propanoic acid derivatives, the chemical nature of the side chains and terminal groups is a key determinant of their antioxidant and anticancer activities. mdpi.commdpi.com

Key SAR findings for related structures include:

Dioxane Ring vs. Benzodioxane Ring: Replacing a rigid benzodioxane ring with a flexible 1,4-dioxane ring can shift receptor selectivity. For instance, in α1-adrenoreceptor ligands, this change can switch selectivity from the α1a subtype to the α1d subtype. researchgate.netnih.gov

Substituents on the Ring: The position and nature of substituents on the dioxane or an associated aromatic ring are critical. In a series of 1,3-dioxane (B1201747) derivatives acting as PPARα agonists, small hydrophobic substituents on a terminal phenyl ring were found to increase agonist activity. nih.gov

Carboxylic Acid Moiety: Modification of the terminal carboxylic acid group of propanoic acid derivatives can dramatically alter biological function, for example, converting an anti-inflammatory agent into a more potent one by changing its interactions within an enzyme's active site. nih.gov

| Structural Moiety | Modification | Biological Effect | Receptor/Enzyme Target |

| Heterocyclic Ring | Replacement of 1,4-Benzodioxane with 1,4-Dioxane | Shift in receptor selectivity profile | α1-Adrenoreceptors |

| Terminal Aromatic Ring | Addition of small hydrophobic groups | Increased agonist activity | PPARα |

| Propanoic Acid | Conversion to hydroxamic acid | Enhanced inhibitory potency | Cyclooxygenase (COX) |

Table 2: Summary of Key Structure-Activity Relationships for Dioxane and Propanoic Acid Derivatives. This table highlights how specific structural modifications influence biological outcomes. nih.govresearchgate.netnih.govnih.gov

Detailed Research Findings on this compound and Its Derivatives Remain Limited in Publicly Accessible Scientific Literature

The exploration of how structural modifications to this compound derivatives correlate with their biological responses is a critical area of research that appears to be in its nascent stages or is documented in proprietary research not publicly disclosed. Similarly, the identification of key pharmacophoric features—the essential molecular characteristics responsible for a drug's biological activity—for this class of compounds has not been extensively reported.

Quantitative assessments of the binding affinities of these derivatives to specific biological targets are also not detailed in the available literature. Such studies are fundamental to understanding the potency and selectivity of drug candidates. Furthermore, the elucidation of the precise molecular mechanisms and biological pathways through which this compound derivatives exert their effects remains an area requiring further investigation.

While general principles of medicinal chemistry and molecular biology suggest that the dioxane moiety, amino acid backbone, and any appended functional groups would play crucial roles in receptor binding and biological activity, specific experimental data and computational modeling for this compound are not currently published.

It is important to note that the absence of information in publicly accessible sources does not definitively mean that research has not been conducted. Such investigations may be part of ongoing, unpublished studies or may exist within private institutional research.

Computational and Theoretical Chemistry Studies of 2 Amino 3 1,4 Dioxan 2 Yl Propanoic Acid

Quantum Chemical Calculations

Specific studies employing Density Functional Theory (DFT) to optimize the geometry of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid, including calculated bond lengths, bond angles, and dihedral angles, are not available in the reviewed literature. Standard computational chemistry approaches often use functionals like B3LYP with basis sets such as 6-31G to achieve optimized molecular structures, but the application of these methods to this particular compound has not been published. researchgate.netnih.gov

An analysis of the electronic structure of this compound, specifically the characterization of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is not found in the available research. Such studies are crucial for understanding a molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability. researchgate.netresearchgate.net However, these specific energy values and orbital visualizations for the target molecule have not been documented.

There are no published studies detailing the computational prediction of spectroscopic parameters (such as IR, Raman, or NMR spectra) for this compound. While DFT and other quantum chemical methods are commonly used to calculate vibrational frequencies and chemical shifts to aid in experimental characterization, this has not been reported for this compound. researchgate.net

Molecular Modeling and Dynamics Simulations

A detailed conformational analysis of this compound using molecular modeling or dynamics simulations is not described in the scientific literature. Such an analysis would identify the low-energy conformers of the molecule and provide insight into its flexibility and three-dimensional structure in different environments, but this research has not been made publicly available.

While protein-ligand docking is a common computational technique to predict the binding orientation and affinity of a molecule to a protein target, there are no specific published docking studies featuring this compound. Research on analogous non-canonical amino acids has explored their interactions with protein targets like NMDA receptors, but this specific molecule has not been the subject of such investigations in the available literature. frontiersin.org

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. numberanalytics.com This technique has become a cornerstone for examining the structure and function of proteins and their interactions with ligands at an atomic level. numberanalytics.comresearchgate.net For a hypothetical complex between this compound and a biological target, such as an enzyme or receptor, MD simulations can provide invaluable insights into the dynamics and stability of their interaction.

The process would begin with the generation of a three-dimensional model of the compound-target complex. If an experimental structure from techniques like X-ray crystallography is unavailable, a starting model can often be constructed using molecular docking, which predicts the preferred orientation of the ligand when bound to the target. openmedicinalchemistryjournal.com

Once the initial complex is established, it is placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to mimic cellular conditions. nih.gov The simulation then proceeds by solving Newton's equations of motion for the system, allowing the atoms to move and interact according to a defined force field. numberanalytics.com Modern force fields like AMBER, CHARMM, and GROMOS are sets of parameters that describe the potential energy of the system and are optimized to reproduce experimental data. uzh.ch

Throughout the simulation, which can span from nanoseconds to microseconds of virtual time, a trajectory of the atomic coordinates is recorded. nih.gov Analysis of this trajectory can reveal crucial information about the compound-target complex, including:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and key protein residues can be monitored to assess the stability of the binding pose over time. frontiersin.org

Interaction Footprint: The simulation can identify which specific amino acid residues of the target protein are in consistent contact with the ligand. This helps in understanding the key interactions driving the binding.

Hydrogen Bonding and Water Networks: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and the protein, as well as the role of water molecules in mediating these interactions. frontiersin.org

Conformational Changes: The simulation can reveal if the binding of this compound induces any conformational changes in the target protein, which may be essential for its biological function.

Binding Free Energy Calculations: Advanced techniques such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be applied to MD simulation trajectories to provide a quantitative estimate of the binding affinity. acs.org

For a molecule like this compound, MD simulations would be particularly useful in understanding the conformational flexibility of the 1,4-dioxan ring and how its oxygen atoms might participate in hydrogen bonding or interact with water molecules within the binding site. nih.gov

| Parameter | Information Gained from MD Simulation |

| RMSD | Stability of the ligand in the binding pocket |

| RMSF | Flexibility of different parts of the protein upon ligand binding |

| Hydrogen Bond Analysis | Key interactions stabilizing the complex |

| Solvent Accessible Surface Area | Changes in the exposed surface of the protein and ligand |

| Principal Component Analysis | Dominant motions of the protein-ligand complex |

Advanced Computational Approaches in Rational Design

Rational drug design aims to develop new medications based on a detailed understanding of the biological target. mlsu.ac.in Computational approaches are central to this process, offering a suite of tools to design and optimize novel molecules with desired therapeutic properties. wiley.com In the context of this compound, these methods can be employed to design analogs with improved potency, selectivity, or pharmacokinetic profiles.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD methods can be used to design ligands that fit precisely into the binding site. acs.org

De Novo Design: Algorithms can build novel molecules from scratch within the binding pocket of the target. openmedicinalchemistryjournal.com Fragments or individual atoms are placed in favorable positions and then linked together to form a complete molecule. This could be used to explore modifications to the 1,4-dioxan ring or the propanoic acid backbone of the lead compound.

Fragment-Based Drug Design (FBDD): This approach involves identifying small chemical fragments that bind weakly to the target and then growing or linking them to create a more potent ligand. Computational methods are used to predict how these fragments can be combined or elaborated.

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods can be used, which rely on the information from a set of known active molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. mlsu.ac.in For analogs of this compound, a QSAR model could be developed to predict the activity of new derivatives based on descriptors such as their size, hydrophobicity, and electronic properties.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. This model can then be used to screen large virtual libraries of compounds to identify new potential hits.

Advanced Simulation and Machine Learning:

Enhanced Sampling MD: Techniques like metadynamics can be used to explore the conformational landscape of the ligand and its binding process more efficiently, providing deeper insights into the mechanism of action. nih.gov

Artificial Intelligence and Machine Learning (AI/ML): AI/ML models are increasingly being used to predict various properties of molecules, including their biological activity, toxicity, and metabolic stability. nih.gov These models can be trained on large datasets to learn complex patterns and make predictions for new, untested compounds, thereby accelerating the design-test-optimize cycle.

For this compound, a rational design campaign could involve creating a virtual library of derivatives with modifications at various positions. These derivatives could then be computationally screened using docking and their binding affinities estimated. The most promising candidates would then be prioritized for synthesis and experimental testing, demonstrating the synergistic relationship between computational predictions and experimental validation in modern drug discovery. acs.org

| Computational Approach | Application in Rational Design |

| De Novo Design | Generation of novel molecular structures that fit the target's binding site. |

| QSAR | Prediction of the biological activity of new analogs based on their physicochemical properties. |

| Pharmacophore Modeling | Identification of key chemical features required for biological activity and virtual screening. |

| AI/Machine Learning | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. |

Future Directions and Emerging Research Avenues for 2 Amino 3 1,4 Dioxan 2 Yl Propanoic Acid

Development of Novel Dioxane-Containing Amino Acid Scaffolds

The rigid structure of the dioxane ring in 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid offers a foundational template for the development of new amino acid scaffolds with predictable conformational preferences. Future research will likely focus on the synthesis of derivatives where the dioxane ring is further functionalized. This could involve the introduction of various substituents to modulate properties such as hydrophilicity, lipophilicity, and hydrogen bonding capacity. The modular nature of peptide synthesis makes amino acids valuable components in constructing complex molecular structures. nih.gov

By systematically modifying the dioxane moiety, a diverse library of building blocks can be created. These novel scaffolds can then be used to probe the structure-activity relationships of peptides and peptidomimetics. The conformational constraint imposed by the cyclic ether is a powerful tool in ligand design, helping to determine the three-dimensional pharmacophore necessary for interaction with biological targets. researchgate.net

| Scaffold Modification Strategy | Potential Impact on Properties | Example Application Area |

| Introduction of hydroxyl groups | Increased hydrophilicity, potential for hydrogen bonding | Design of soluble peptide analogs |

| Appending aromatic rings | Increased lipophilicity, potential for π-π stacking interactions | Probing aromatic recognition pockets in enzymes |

| Stereoselective synthesis of isomers | Precise control over three-dimensional geometry | Development of highly specific receptor agonists/antagonists |

| Replacement of oxygen with sulfur | Altered bond angles and electronic properties | Creation of novel thioether-bridged macrocycles |

Integration into Complex Biologically Active Molecules

A significant avenue of future research will be the incorporation of this compound into larger, more complex molecules with therapeutic potential. The constrained nature of this amino acid can be leveraged to stabilize specific secondary structures in peptides, such as β-turns or helical folds. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets, as the entropic penalty for binding is reduced. researchgate.net

The integration of this dioxane-containing amino acid can be particularly valuable in the design of peptidomimetics with improved pharmacological properties. researchgate.net For instance, its inclusion in a peptide sequence could enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation. Furthermore, the dioxane ring can serve as a bioisosteric replacement for other chemical groups, a strategy used to optimize pharmacokinetic profiles and reduce toxicity. drughunter.comnih.gov Research in this area will likely involve the synthesis of hybrid molecules, where the amino acid is a key component of a larger bioactive scaffold, such as in novel antibiotics or anticancer agents.

Advanced Approaches in Chemical Biology Research

In the realm of chemical biology, this compound and its derivatives can serve as sophisticated tools for studying biological processes. By incorporating reporter groups, such as fluorescent dyes or photo-crosslinkers, onto the dioxane ring, researchers can create chemical probes to investigate protein-protein interactions and cellular signaling pathways. The defined stereochemistry of the amino acid would allow for precise positioning of these functional groups.

Another emerging application is in the ribosomal synthesis of peptides containing unnatural amino acids. nih.gov Future work could focus on engineering the translational machinery to recognize and incorporate this compound into proteins in living cells. This would enable the production of proteins with novel functions and properties, for example, by introducing a conformationally rigidifying element into a flexible loop region of an enzyme to modulate its activity.

| Chemical Biology Application | Research Goal | Enabling Feature of the Dioxane Amino Acid |

| Fluorescent Labeling | To visualize the localization and dynamics of a target protein | A stable scaffold for the attachment of a fluorophore |

| Photo-affinity Labeling | To identify the binding partners of a specific protein | A platform for incorporating a photo-activatable crosslinking group |

| Protein Engineering | To enhance the stability or alter the function of a protein | The introduction of conformational rigidity into the protein backbone |

| Development of Peptide Aptamers | To create highly specific binding agents for diagnostics or therapeutics | A means to constrain a peptide loop and enhance its binding affinity |

Exploration of New Chemical Space and Structural Diversity

The full potential of this compound will be realized through the systematic exploration of its surrounding chemical space. This involves the creation of diverse libraries of related compounds by varying the substituents on the dioxane ring and by synthesizing stereoisomers. High-throughput screening of these libraries against a range of biological targets could lead to the discovery of novel hit compounds for drug development.

Computational methods will play a crucial role in guiding this exploration. semanticscholar.org Molecular modeling can be used to predict the conformational effects of incorporating this amino acid into peptides and to design new derivatives with desired properties. The development of synthetic routes that allow for the facile diversification of the dioxane scaffold will be a key enabling technology in this area. drughunter.com By expanding the repertoire of available building blocks, chemists will be able to fine-tune the properties of molecules for specific applications, from new therapeutics to advanced biomaterials.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-amino-3-(1,4-dioxan-2-yl)propanoic acid?

Methodological Answer:

Synthesis can leverage biocatalytic approaches, such as enzyme-mediated stereoselective biotransformations, as demonstrated for structurally analogous amino acids (e.g., ammonia elimination/addition reactions using immobilized enzymes like SwCNTNH2-PAL) . Post-synthesis, characterization should include:

- Mass Spectrometry (MS): Determine molecular weight and fragmentation patterns. For example, collision-induced dissociation (CID) can elucidate gas-phase ion energetics, as shown in sodium adduct studies of similar amino acids .

- Nuclear Magnetic Resonance (NMR): Assign stereochemistry and confirm substitution patterns using 2D NMR (e.g., COSY, HSQC).

- Thermodynamic Analysis: Measure reaction enthalpies (ΔrH°) via CID-based ion clustering experiments to validate stability and bonding interactions .

Basic: Which analytical techniques ensure purity and structural integrity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use chiral columns to resolve stereoisomers, critical for amino acids with dioxane substituents.

- Ion Mobility Spectrometry (IMS): Assess gas-phase conformer distributions, as ion clustering data (e.g., Na+ adducts) provide insights into structural homogeneity .

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable, though this may require derivatization (e.g., salt formation).

Advanced: How can researchers evaluate the compound’s stability under varying pH and oxidative conditions?

Methodological Answer:

- pH-Dependent Stability Assays: Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy or LC-MS. Compare results to analogous amino acids (e.g., oxidation of 2-nitrophenyl derivatives to keto-acids) .

- Oxidative Stress Testing: Expose to H2O2 or KMnO4 and quantify byproducts (e.g., sulfonic acid derivatives) using tandem MS/MS.

- Reduction Studies: Use Pd/C-catalyzed hydrogenation to assess susceptibility of dioxane rings to cleavage .

Advanced: What strategies enable site-specific incorporation of this amino acid into proteins?

Methodological Answer:

Adopt orthogonal tRNA/aminoacyl-tRNA synthetase pairs to incorporate non-canonical amino acids via amber codon suppression, as demonstrated for dansylalanine in yeast . Key steps:

tRNA-Synthetase Engineering: Screen for mutants compatible with the dioxane moiety.

Fluorescence Quenching Assays: Track incorporation efficiency using environmental sensitivity of fluorophores (if derivatized).

Protein Unfolding Validation: Use chaotropic agents (e.g., guanidinium chloride) to confirm proper folding via fluorescence or circular dichroism .

Advanced: How to resolve contradictions in thermodynamic data during ion clustering studies?

Methodological Answer:

- Anchor Compound Calibration: Use reference molecules (e.g., alanine) with well-established ΔrH° values to normalize experimental data, ensuring instrument-specific biases are minimized .

- Multivariate Analysis: Apply statistical models (e.g., PCA) to disentangle contributions from competing factors like solvent interactions or adduct formation.

- Collaborative Reproducibility: Cross-validate results across labs using standardized CID protocols and shared calibration standards .

Advanced: What computational approaches predict the compound’s reactivity and binding affinities?

Methodological Answer:

- Density Functional Theory (DFT): Model reaction pathways (e.g., dioxane ring opening) using software like Gaussian. Validate against experimental thermochemistry (ΔrH°) from ion clustering data .

- Molecular Dynamics (MD): Simulate protein-ligand interactions, focusing on hydrogen bonding between the dioxane oxygen and active-site residues (e.g., histidine or tyrosine in enzymes) .

- Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modification (e.g., replacing dioxane with thiophene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.